4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of isoindoline and piperidine moieties, which contribute to its distinctive chemical behavior and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoindoline Core: This step often involves the cyclization of phthalic anhydride with an amine to form the isoindoline structure.
Attachment of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the isoindoline core.
Final Coupling: The butanamide chain is attached through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline and piperidine rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Amines, thiols, and alcohols for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoindoline diones, while reduction could produce isoindoline alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound is investigated for its potential as a pharmacophore in drug design. The isoindoline and piperidine rings are common motifs in bioactive molecules, making this compound a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on the compound’s potential as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets, such as enzymes and receptors, is of particular interest.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its structural rigidity and functional group versatility.
Mechanism of Action
The mechanism by which 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The isoindoline and piperidine rings facilitate binding to these targets, while the sulfonyl and amide groups enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoic acid
- 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Uniqueness
Compared to these similar compounds, 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide stands out due to the presence of the piperidine sulfonyl group. This addition enhances its chemical reactivity and potential biological activity, making it a more versatile and potent compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-piperidin-1-ylsulfonylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c27-21(9-6-16-26-22(28)19-7-2-3-8-20(19)23(26)29)24-17-10-12-18(13-11-17)32(30,31)25-14-4-1-5-15-25/h2-3,7-8,10-13H,1,4-6,9,14-16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWGBVPRSMQHNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.